Cas no 919077-81-9 (GP 2A)

GP 2A structure
GP 2A Chemical and Physical Properties
Names and Identifiers
-
- GP 2A
- Indeno[1,2-c]pyrazole-3-carboxamide,N-cyclohexyl-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methyl-
- N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide
- HMS3269N05
- N-Cyclohexyl-1-(2,4-dichlorophenyl)-1,4-dihydro-6-Methylindeno[1,2-c]pyrazole-3-carboxaMide
- nor-Binaltorphimine dihydrochloride
- CB2 receptor agonist 3
- GP2a
- GP-2A; GP2A
- HMS3413B06
- HMS3677B06
- BCP28791
- BDBM50200166
- Q27164324
- 1-(2'',4''-dichlorophenyl)-6-m
- HY-107471
- MS-27909
- CHEBI:92606
- EX-A594
- CS-0028586
- CHEMBL216735
- SCHEMBL17562960
- 919077-81-9
- 1-(2'',4''-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
- N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
- BRD-K34608650-001-01-6
- NCGC00167828-01
- DTXSID00582457
- FT-0700507
- AKOS024457237
-
- Inchi: 1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30)
- InChI Key: SPEFJYZGXZENAF-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C(C([H])=C([H])C=1N1C2C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3C([H])([H])C=2C(C(N([H])C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H])=O)=N1)Cl
Computed Properties
- Exact Mass: 439.12200
- Monoisotopic Mass: 439.1218178 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 628
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Molecular Weight: 440.4
- Topological Polar Surface Area: 46.9
Experimental Properties
- PSA: 46.92000
- LogP: 6.51210
GP 2A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-203588-10 mg |
GP 2A, |
919077-81-9 | ≥99% | 10mg |
¥3,084.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203588A-50 mg |
GP 2A, |
919077-81-9 | ≥99% | 50mg |
¥9,401.00 | 2023-07-10 | |
TRC | G932015-250mg |
GP 2A |
919077-81-9 | 250mg |
$ 3000.00 | 2023-09-07 | ||
1PlusChem | 1P00H0RQ-5mg |
GP 2A |
919077-81-9 | ≥98% | 5mg |
$295.00 | 2025-02-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203588A-50mg |
GP 2A, |
919077-81-9 | ≥99% | 50mg |
¥9401.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203588-10mg |
GP 2A, |
919077-81-9 | ≥99% | 10mg |
¥3084.00 | 2023-09-05 | |
MedChemExpress | HY-107471-10mg |
CB2 receptor agonist 3 |
919077-81-9 | 99.86% | 10mg |
¥3800 | 2024-04-16 | |
1PlusChem | 1P00H0RQ-1mg |
GP 2A |
919077-81-9 | ≥98% | 1mg |
$91.00 | 2025-02-27 | |
1PlusChem | 1P00H0RQ-10mg |
GP 2A |
919077-81-9 | 99% | 10mg |
$471.00 | 2025-02-27 | |
1PlusChem | 1P00H0RQ-50mg |
GP 2A |
919077-81-9 | 99% | 50mg |
$1501.00 | 2025-02-27 |
919077-81-9 (GP 2A) Related Products
- 5706-08-1(4H-Indeno1,2-bthiophen-4-one)
- 1804097-19-5(1-(3-Bromopropyl)-3-iodo-2-(trifluoromethylthio)benzene)
- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)
- 25741-56-4(Benzene, 1,1'-[1,3-propanediylbis(thio)]bis[4-methyl-)
- 741699-47-8(2-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethan-1-ol)
- 1864064-12-9(3-(Propane-2-sulfonyl)azetidine hydrochloride)
- 1261659-77-1(3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)
- 2228617-72-7(2-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)prop-2-enoic acid)
- 1409707-29-4(3-(2,3-difluorophenyl)-4,4,4-trifluorobutanoic acid)
- 2106661-26-9(4-(2-fluoro-4-methoxyphenyl)oxane-2,6-dione)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk
